N1-(2-cyanophenyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide
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Description
N1-(2-cyanophenyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide is a useful research compound. Its molecular formula is C19H19N3O5 and its molecular weight is 369.377. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis :
- A study by Mamedov et al. (2016) explores a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could be relevant for the synthesis of derivatives like N1-(2-cyanophenyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide. This methodology is noted for being operationally simple and high yielding, providing new avenues for synthesizing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Molecular Properties and Interactions :
- The work of Wang et al. (2016) on N-(5-Chloro-2-hydroxyphenyl)-N′-(3-hydroxypropyl)oxalamide, a structurally similar compound, details the molecular arrangement and interactions within the crystal structure, providing insight into the molecular properties of related oxalamide compounds (Wang et al., 2016).
Potential Applications in Material Science :
- The research by Martínez-Martínez et al. (1998) investigates oxamides and their derivatives, focusing on their synthesis, structural investigation, and stabilization by intramolecular three-center hydrogen bonding. These findings could be extrapolated to explore the potential applications of this compound in material science or as ligands in coordination chemistry (Martínez-Martínez et al., 1998).
Chemical Reactions and Mechanisms :
- Bolotin et al. (2016) describe the nucleophilic properties of oximes, which might be relevant to understand the reactivity of oxalamide compounds like this compound in various chemical reactions (Bolotin et al., 2016).
Pharmacological Applications :
- While focusing away from direct drug use and side effects, research by Basu Baul et al. (2009) on amino acetate functionalized Schiff base organotin(IV) complexes, which are structurally related to oxalamides, reveals potential applications in pharmacology, particularly in anticancer drug development (Basu Baul et al., 2009).
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-26-16-8-7-12(9-17(16)27-2)15(23)11-21-18(24)19(25)22-14-6-4-3-5-13(14)10-20/h3-9,15,23H,11H2,1-2H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UECLYYQUNCRZSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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